3,4-Difluoro-5-hydroxybenzoic acid
Overview
Description
3,4-Difluoro-5-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in the benzene ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-hydroxybenzoic acid typically involves multi-step reactions. One practical method starts with 2,4-difluorobenzoic acid, which undergoes nitration, esterification, reduction, diazotization, and hydrolysis to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, nitration is performed using nitric acid and sulfuric acid, while esterification involves the use of alcohols and acid catalysts. Reduction of nitro groups is achieved using hydrogenation or metal-acid reduction, and diazotization is carried out using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-hydroxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The hydroxyl and carboxyl groups also play crucial roles in its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,5-Difluoro-4-hydroxybenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
2,3-Difluoro-4-hydroxybenzoic acid: Another isomer with distinct reactivity and applications.
Uniqueness
3,4-Difluoro-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-difluoro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJFPTDSRAEDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477670 | |
Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-45-3 | |
Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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